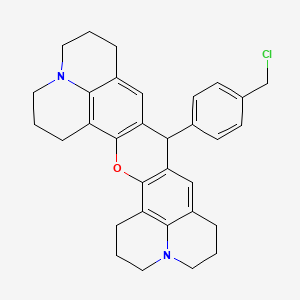

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate involves multiple steps, starting from prednisolone derivatives. A notable method includes the synthesis of prednisolone-17-ethylcarbonate-21-propionate (prednicarbate) through intermediate products such as prednisolone-17,21-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process is highlighted by the efficient creation of the ester linkage at the 17 and 21 positions of the corticosteroid, optimizing its topical/systemic anti-inflammatory activity ratio (Stache et al., 1985).

Molecular Structure Analysis

The molecular structure of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate and related compounds has been elucidated through various spectroscopic techniques, including 1H-NMR and MS spectra. These studies provide detailed insights into the molecule's structural features, such as its cyclic ortho ester configuration, which is crucial for its biological activity and pharmacokinetic properties. The stereochemistry of the methyl and ethyl groups attached to the prednisolone backbone significantly affects the compound's vasoconstrictive activities and overall efficacy (Sugai et al., 1986).

Chemical Reactions and Properties

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate undergoes various chemical reactions typical of corticosteroids, including esterification, acetonide protection, and reactions with 2,2-dimethoxypropane for the synthesis of 17α, 21-acetonides. These chemical manipulations are pivotal for introducing specific substituents into the corticoid structure, enhancing its therapeutic profile while minimizing systemic effects (Tanabe et al., 1975).

科学的研究の応用

Synthesis and Chemical Modifications

- 6α-Methyl Prednisolone and its derivatives have been a focus of synthesis studies in corticosteroids. The synthesis of 21α-methyl and 21-trifluoroacetyl analogs of prednisolone has been described, highlighting the utility of the 17α, 21-acetonide function as a protective group for introducing C-21 substituents into intact corticoids (Tanabe, Bigley-Sockolov, & Crowe, 1975).

- Research on topical anti-inflammatory corticosteroids includes the synthesis and testing of 6α-methylprednisolone derivatives. These studies emphasize the importance of chemical modifications like 17-methoxyacetate and 17-(methylthio)acetate for enhancing vasoconstrictive activities (Sugai et al., 1986).

Anti-inflammatory Effects and Applications

- Prednisolone-17-ethylcarbonate-21-propionate, a derivative, was tested for anti-inflammatory activity in animal models, showing potential for topical and systemic therapeutic applications with a significant split of activity (Alpermann, Sandow, & Vogel, 1986).

- The local anti-inflammatory potency of steroid-21-oate esters derived from prednisolone, including methyl 20α-dihydroprednisolonate and methyl 17,20α-acetonidodihydroprednisolonate, was demonstrated in the cotton pellet granuloma bioassay in rats. These compounds showed reduced systemic side effects, suggesting potential benefits in prolonged treatment (Bird, Lay, & Lee, 1986).

Metabolic and Pharmacokinetic Studies

- Studies on the absorption, metabolism, and excretion of 6α-methylprednisolone in different species have been conducted. For instance, the metabolism of 6α-methylprednisolone-3H, 21-acetate was investigated in dogs, providing insights into the pharmacokinetics and dynamics of this corticosteroid (Buhler, Thomas, & Schlagel, 1965).

Therapeutic Implications

- The therapeutic use of 6α-methyl prednisolone and its analogs, especially in conditions like rheumatoid arthritis and inflammatory disorders, has been a subject of research. These studies shed light on the efficacy and potential applications of these corticosteroids in clinical settings (Montgomery, 1958).

特性

CAS番号 |

85198-27-2 |

|---|---|

製品名 |

6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |

分子式 |

C₂₇H₃₈O₆ |

分子量 |

458.59 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)